ML299
Description
ML-299 (4-bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]-benzamide) is a potent dual inhibitor of phospholipase D1 (PLD1) and PLD2, with half-maximal inhibitory concentration (IC50) values of 6 nM and 12 nM, respectively . PLD enzymes catalyze the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a lipid secondary messenger implicated in cancer progression, metastasis, and survival signaling . ML-299 acts as an allosteric modulator, disrupting PLD activity by binding to a site distinct from the catalytic domain, thereby inhibiting PA production and downstream pathways .
Preclinical studies highlight ML-299’s efficacy in suppressing invasive migration of U87-MG glioblastoma cells, positioning it as a promising therapeutic candidate for aggressive cancers . Its dual inhibition profile distinguishes it from isoform-selective PLD inhibitors, enabling broader modulation of PLD-driven oncogenic signaling .
Properties
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML299 involves a series of chemical reactions starting from commercially available starting materials The key steps include the formation of a 1,3,8-triazaspiro[4The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are typically carried out in large reactors under controlled conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
ML299 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
ML299 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of phospholipase D1 and phospholipase D2 in various chemical processes.
Biology: Employed in research to understand the mechanisms of cell migration and invasion, particularly in cancer cells.
Medicine: Investigated for its potential therapeutic applications in treating glioblastoma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phospholipase D1 and phospholipase D2
Mechanism of Action
ML299 exerts its effects by selectively inhibiting phospholipase D1 and phospholipase D2. These enzymes are involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule. By inhibiting these enzymes, this compound disrupts the production of phosphatidic acid, thereby affecting various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. This inhibition leads to a decrease in the invasive migration of glioblastoma cells .
Comparison with Similar Compounds
Table 1: Key PLD Inhibitors and Their Properties
Key Findings and Differentiation
ML-299 vs. FIPI: ML-299 exhibits nanomolar potency, whereas FIPI’s IC50 values remain unquantified in available studies. Both are dual inhibitors, but FIPI’s broader off-target effects limit its therapeutic specificity compared to ML-299’s refined allosteric action . FIPI, developed earlier (2007), has been widely used in anti-metastasis research, but ML-299’s superior selectivity makes it preferable for targeting PLD-specific pathways .
ML-299 vs. PLD1-Specific Inhibitors (VU-0155069, VU-0359595) :
- VU compounds selectively target PLD1 via N-terminal allosteric binding, making them ideal for PLD1-driven cancers like HNSCC. However, they lack efficacy against PLD2, which is critical in glioblastoma and immune modulation .
- ML-299’s dual inhibition addresses cancers where both isoforms contribute synergistically to pathogenesis .
ML-299 vs. PLD2-Specific Inhibitors (Halopemide, NOPT): Halopemide and NOPT are structurally distinct, competitively inhibiting PLD2. They are less effective in cancers requiring dual PLD blockade but valuable in neurodegenerative studies where PLD2 overexpression is pathological .
Mechanistic Advantages: ML-299’s allosteric modulation avoids competition with endogenous substrates, reducing resistance risks compared to competitive inhibitors like FIPI .
Biological Activity
ML-299, a compound characterized by its potent inhibition of phospholipases D1 and D2, has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of ML-299, including its mechanisms of action, effects on various cell types, and relevant case studies.
- Chemical Name : 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide
- CAS Number : 1426916-00-8
- Purity : ≥98%
ML-299 functions as a selective allosteric modulator and a potent inhibitor of phospholipases D1 and D2. The half-maximal inhibitory concentration (IC50) values for these enzymes are 6 nM and 12 nM, respectively . This inhibition leads to significant biological effects, particularly in cancer cell lines.
Inhibition of Tumor Cell Migration
One of the notable effects of ML-299 is its ability to decrease invasive migration in glioblastoma cells. This attribute is crucial as glioblastoma is known for its aggressive nature and tendency to invade surrounding tissues. The compound's action results in reduced cell motility, which may contribute to better therapeutic outcomes in treating this type of cancer .
Induction of Apoptosis
ML-299 has been shown to increase caspase 3/7 activity in serum-free conditions, indicating its potential role in promoting apoptosis in cancer cells. This apoptotic effect is vital for eliminating cancer cells and preventing tumor growth .
Non-Cytotoxicity
Importantly, ML-299 has been reported as non-cytotoxic at effective concentrations. This characteristic makes it a promising candidate for therapeutic applications, as it minimizes harm to normal cells while targeting malignant ones .
Research Findings and Case Studies
Several studies have explored the biological activity of ML-299:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
